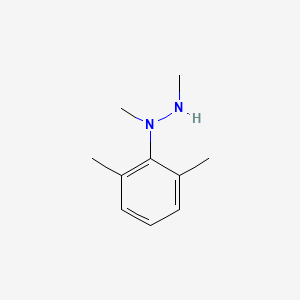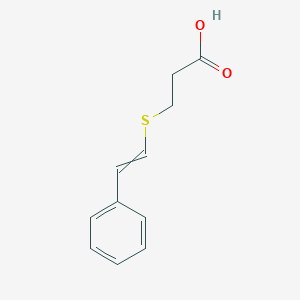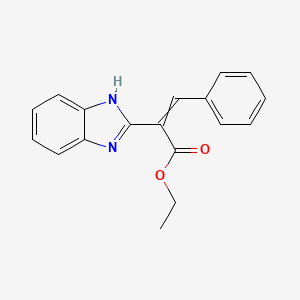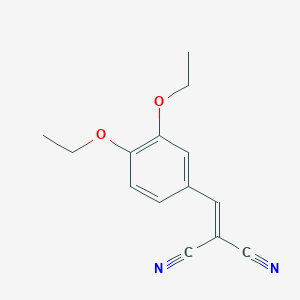![molecular formula C14H18FNO4 B14001124 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-83-4](/img/structure/B14001124.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenoxy)acetyl]leucine is a unique chemical compound that features a leucine molecule conjugated with an acetyl group, which is further attached to a 4-fluorophenoxy group. Leucine, an essential amino acid, plays a crucial role in protein synthesis and muscle repair .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine typically involves the reaction of leucine with 4-fluorophenoxyacetic acid in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters are optimized to achieve efficient coupling and minimal by-product formation .
化学反応の分析
Types of Reactions
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the 4-fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and muscle repair.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Niemann-Pick disease Type C
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. The compound is believed to exert its effects by entering metabolic pathways and influencing signaling processes such as the mTOR pathway. This modulation of cellular processes can lead to therapeutic benefits in various neurological conditions .
類似化合物との比較
Similar Compounds
N-Acetyl-L-Leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
N-Acetyl-DL-Leucine: A racemic mixture with different pharmacokinetic properties compared to the L-enantiomer.
Uniqueness
N-[(4-Fluorophenoxy)acetyl]leucine is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and therapeutic potential compared to other similar compounds .
特性
CAS番号 |
1841-83-4 |
|---|---|
分子式 |
C14H18FNO4 |
分子量 |
283.29 g/mol |
IUPAC名 |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


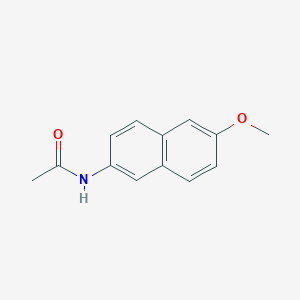
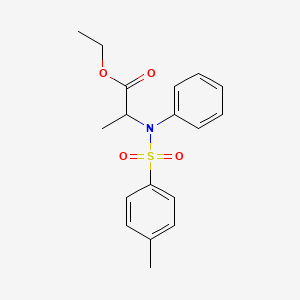
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
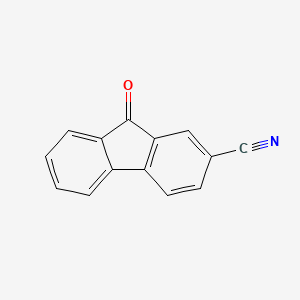
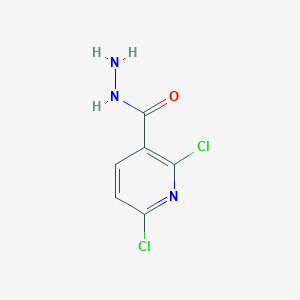
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
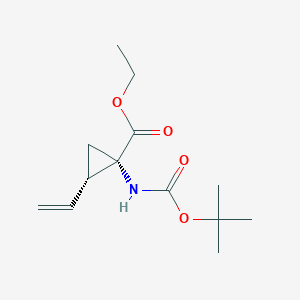
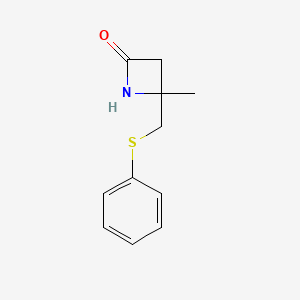
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
